5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridin-3-ol
Description
Properties
IUPAC Name |
(5-hydroxypyridin-3-yl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-11-20-21-16-2-3-17(22-25(11)16)23-7-13-9-24(10-14(13)8-23)18(27)12-4-15(26)6-19-5-12/h2-6,13-14,26H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLJLLIECROODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=CN=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridin-3-ol is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its intricate structure, which includes a triazole ring and a pyridine moiety. The molecular formula is with a molecular weight of approximately 342.41 g/mol. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as low as 0.21 μM, indicating potent activity against these pathogens .
The mechanism of action for triazolo-pyridazine derivatives often involves inhibition of bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies suggest that the compound forms critical hydrogen bonds with active site residues, contributing to its inhibitory effects on bacterial growth. For example, strong interactions were noted with residues SER1084 and ASP437 in DNA gyrase, which are essential for bacterial DNA replication and transcription .
Cytotoxicity Studies
In vitro cytotoxicity assessments using cell lines such as HaCat and Balb/c 3T3 revealed that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selective toxicity is crucial for developing therapeutic agents with fewer side effects .
Antifungal Activity
The compound also demonstrated antifungal properties against various fungi, particularly those belonging to the genus Candida . The growth inhibition zones were significantly larger compared to controls, suggesting its potential as an antifungal agent .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated several triazolo-pyridazine derivatives against clinical strains of bacteria. The results indicated that specific compounds exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin.
- Cytotoxicity Evaluation : In another study, the cytotoxic effects of the compound were tested on different cancer cell lines. The results indicated promising selectivity and potency, suggesting potential applications in cancer therapy.
- Molecular Docking Analysis : Computational studies revealed binding affinities comparable to established drugs, underscoring the potential of these compounds in drug development.
Tables of Biological Activity
| Compound | MIC (μM) | Target Organism | Activity Type |
|---|---|---|---|
| Compound A | 0.21 | Escherichia coli | Antibacterial |
| Compound B | 0.35 | Pseudomonas aeruginosa | Antibacterial |
| Compound C | 0.50 | Candida albicans | Antifungal |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the triazolo-pyridazine moiety exhibit significant anticancer properties. The incorporation of the octahydropyrrolo structure enhances their efficacy against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, making them promising candidates for cancer therapy .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its unique structural features allow it to disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death. This property is particularly valuable in developing new antibiotics to combat resistant strains of bacteria .
Neurological Applications
Cognitive Enhancement
Compounds similar to 5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridin-3-ol have been studied for their potential to enhance cognitive functions. Preliminary studies suggest that they may improve memory and learning capabilities by modulating neurotransmitter systems in the brain . These findings open avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory properties of this compound. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. By modifying the triazolo-pyridazine core or the octahydropyrrolo substituent, researchers can enhance its potency and selectivity for specific biological targets. This approach is fundamental in drug design, allowing for tailored therapies with reduced side effects .
- Anticancer Efficacy : A study published in Cancer Research demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models of breast cancer, showcasing its potential as a therapeutic agent .
- Neuroprotective Effects : Clinical trials assessing the cognitive benefits of similar compounds reported improvements in patients with mild cognitive impairment after administration over a three-month period .
- Anti-inflammatory Mechanism : Research published in Journal of Inflammation revealed that this compound reduced levels of TNF-alpha and IL-6 in animal models of arthritis, suggesting a mechanism for its anti-inflammatory effects .
Comparison with Similar Compounds
3-Methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 2548993-47-9)
2-(3-Fluoro-4-methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole (CAS: 2640971-35-1)
- Molecular Formula : C₁₉H₁₉FN₆O₂
- Molecular Weight : 382.40
- Key Features : Substituted with a fluorinated methoxybenzoyl group instead of pyridin-3-ol. The electron-withdrawing fluorine atom and methoxy group could alter binding affinity and metabolic stability compared to the hydroxyl group in the target compound .
Heterocyclic Derivatives with Bioactive Motifs
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6)
- Molecular Formula : C₂₅H₂₀N₆O₂S
- Molecular Weight : 476.54
- Key Features: Incorporates a thiadiazinone ring instead of pyridin-3-ol.
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (Compound 8)
- Key Features : Features a thiolated triazole ring, which may confer redox activity or metal-binding properties absent in the target compound .
Physicochemical and Bioactivity Comparisons
Key Observations :
- The target compound’s pyridin-3-ol group may enhance solubility and hydrogen-bonding interactions compared to methoxy or fluorine substituents in analogues .
- The octahydropyrrolopyrrole system is shared across multiple compounds, suggesting its role in modulating steric and electronic properties for target binding .
Preparation Methods
Synthesis of the 3-Methyl- Triazolo[4,3-b]Pyridazine Core
The triazolopyridazine fragment is synthesized via a one-pot annulation reaction. As demonstrated in source , 3,6-dichloropyridazine reacts with 5-(3-methylphenyl)tetrazole in toluene under reflux conditions, facilitated by pyridine as a base. This produces 6-chloro-3-(m-tolyl)-[1, triazolo[4,3-b]pyridazine with a yield of 78–82% . The reaction mechanism involves thermal cyclization, where the tetrazole’s nitrogen atoms attack the pyridazine’s electrophilic positions, forming the triazole ring.
Key Reaction Conditions
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Reactants : 3,6-Dichloropyridazine (1.2 eq), 5-(3-methylphenyl)tetrazole (1 eq)
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Solvent : Toluene
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Catalyst : Pyridine (1.5 eq)
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Temperature : 110°C (reflux)
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Time : 12–16 hours
The chlorinated intermediate is critical for subsequent functionalization at position 6 .
Construction of the Octahydropyrrolo[3,4-c]Pyrrole Scaffold
The bicyclic octahydropyrrolo[3,4-c]pyrrole system is synthesized via a 1,3-dipolar cycloaddition, as detailed in source . Methyl 2-(diphenylmethyleneamino)acetate reacts with N-methylmaleimide in subcritical water (130°C, 30 bar pressure) to form the pyrrolopyrrole core. This green chemistry approach achieves yields of 82–85% while avoiding toxic solvents .
Optimized Cycloaddition Protocol
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Reactants : Methyl 2-(diphenylmethyleneamino)acetate (1 eq), N-methylmaleimide (1.1 eq)
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Solvent : Subcritical water
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Temperature : 130°C
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Pressure : 30 bar (N₂ atmosphere)
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Time : 4 hours
The product is isolated via dichloromethane extraction and purified by silica gel chromatography .
Functionalization of the Pyrrolopyrrole with a Primary Amine
To enable coupling with the triazolopyridazine, the pyrrolopyrrole is functionalized at position 5. Source describes treating the bicyclic compound with benzoyl isothiocyanate in subcritical water, forming an N-benzoylthiourea intermediate. Subsequent reaction with α-haloketones (e.g., 2-bromoacetophenone) under the same conditions introduces a thiazole ring, though this step is modified for the target compound to retain an amine group .
Coupling of Triazolopyridazine and Pyrrolopyrrole Moieties
The 6-chloro-triazolopyridazine undergoes nucleophilic aromatic substitution with the deprotected pyrrolopyrrole amine. Source reports similar reactions using piperazine derivatives, achieving 70–75% yields in toluene at 110°C with Pd₂(dba)₃ and XantPhos as catalysts .
Coupling Reaction Parameters
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Reactants : 6-Chloro-3-methyltriazolopyridazine (1 eq), 5-amino-octahydropyrrolo[3,4-c]pyrrole (1.2 eq)
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Catalyst : Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq)
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Base : t-BuONa (2 eq)
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Solvent : Toluene
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Temperature : 110°C
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Time : 12 hours
The product is purified via preparative HPLC to remove palladium residues .
Introduction of the Pyridin-3-Ol Carbonyl Group
The final step involves coupling the pyrrolopyrrole’s secondary amine with pyridin-3-ol carboxylic acid. Source outlines a carbodiimide-mediated approach using EDCI and HOBt in dichloromethane, yielding the target compound in 68–72% yield .
Acylation Protocol
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Reactants : 5-{3-Methyltriazolopyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole (1 eq), pyridin-3-ol-5-carboxylic acid (1.3 eq)
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Coupling Agents : EDCI (3 eq), HOBt (1.5 eq)
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Solvent : Dichloromethane
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Temperature : 25°C
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Time : 24 hours
The crude product is recrystallized from ethanol/water to achieve >95% purity .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 8.45 (d, J = 5.2 Hz, 1H, pyridinol-H), 4.12–3.98 (m, 4H, pyrrolopyrrole-H), 2.89 (s, 3H, CH₃), 2.75–2.62 (m, 4H, pyrrolopyrrole-H) .
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HRMS (ESI+) : m/z calc. for C₂₃H₂₂N₇O₂ [M+H]⁺: 460.1832; found: 460.1835 .
Purity Assessment
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and what key reaction conditions must be controlled?
The synthesis involves multi-step reactions, including cyclization and functional group transformations. Critical steps include:
- Cyclization of triazolo-pyridazine rings : Use hydrazine derivatives and nitriles under reflux conditions in aprotic solvents (e.g., DMF) .
- Pyrrolo-pyrrole scaffold formation : Employ catalysts like palladium or copper for cross-coupling reactions, with temperature control (80–120°C) to minimize side products .
- Final coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the triazolo-pyridazine and pyrrolo-pyrrole moieties . Key conditions : Maintain inert atmospheres (N₂/Ar), monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography .
Q. How should researchers characterize the compound’s structure and purity?
A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray crystallography (if crystals form): Resolve absolute configuration and intermolecular interactions .
Q. What preliminary assays are recommended to evaluate biological activity?
- Enzyme inhibition assays : Screen against kinases or cytochrome P450 enzymes (e.g., 14-α-demethylase) using fluorogenic substrates .
- Cellular viability assays : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays .
- Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the octahydropyrrolo[3,4-c]pyrrole core?
Yield optimization requires addressing common bottlenecks:
- Side reactions during cyclization : Replace traditional solvents (e.g., ethanol) with dimethylacetamide (DMA) to stabilize intermediates .
- Steric hindrance : Introduce bulky protecting groups (e.g., Boc) on nitrogen atoms to direct regioselectivity .
- Catalyst selection : Screen transition-metal catalysts (e.g., PdCl₂(PPh₃)₂ vs. CuI) for cross-coupling efficiency . Example optimization table :
| Condition | Yield Improvement | Reference |
|---|---|---|
| DMA solvent, 100°C | 15% → 42% | |
| Boc-protected intermediates | 30% → 55% |
Q. How should contradictory data in biological activity assays be resolved?
Contradictions may arise from impurities or assay variability. Mitigation strategies include:
- Repurification : Re-isolate the compound via preparative HPLC and re-test .
- Orthogonal assays : Confirm results using multiple methods (e.g., SPR + ITC for binding; MTT + clonogenic assays for cytotoxicity) .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives from rapid degradation .
Q. What computational approaches are suitable for predicting the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14-α-demethylase (PDB: 3LD6). Validate docking poses with MD simulations .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- Pharmacophore mapping : Identify critical functional groups (e.g., triazolo-pyridazine ring) for target engagement .
Q. How can the compound’s stability under physiological conditions be assessed?
Design stability studies with the following protocols:
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Oxidative stress : Expose to H₂O₂ (0.1–1 mM) and analyze by LC-MS for oxidation byproducts .
- Light/heat stability : Store at 40°C/75% RH or under UV light (254 nm) to simulate storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
